molecular formula C13H15NO3 B1451704 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid CAS No. 1021141-86-5

2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid

Cat. No.: B1451704
CAS No.: 1021141-86-5
M. Wt: 233.26 g/mol
InChI Key: XCJPEBHDWADFHD-UHFFFAOYSA-N
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Description

2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: is a chemical compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine

Biochemical Analysis

Biochemical Properties

[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as NADPH oxidase 4 (NOX4) and sirtuin 3 (SIRT3), which are involved in oxidative stress responses and mitochondrial function . These interactions suggest that [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid may modulate oxidative stress and mitochondrial activity, potentially influencing cellular metabolism and signaling pathways.

Cellular Effects

The effects of [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to increase reactive oxygen species (ROS) levels, induce apoptosis, and arrest the cell cycle in the G0/G1 phase in hepatocellular carcinoma cells . These effects suggest that [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid may have potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid involves its interactions with various biomolecules and its ability to modulate enzyme activity and gene expression. This compound has been shown to activate NOX4 and SIRT3, leading to increased ROS production and modulation of mitochondrial function . Additionally, [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid may act as a DNA intercalator, further influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid have been observed to change over time. This compound is relatively stable under normal storage conditions, but its long-term effects on cellular function have been studied in both in vitro and in vivo settings . Over time, [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid has been shown to maintain its efficacy in modulating cellular processes, although its stability and degradation may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid vary with different dosages in animal models. Studies have shown that this compound exhibits dose-dependent effects on tumor growth in mice, with higher doses leading to more significant inhibition of tumor growth . At very high doses, [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid: is involved in various metabolic pathways, interacting with enzymes such as NOX4 and SIRT3 . These interactions suggest that this compound may influence metabolic flux and metabolite levels, potentially affecting cellular energy production and oxidative stress responses.

Transport and Distribution

The transport and distribution of [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid within cells and tissues involve interactions with specific transporters and binding proteins. This compound may be transported across cell membranes and distributed to various cellular compartments, where it can exert its effects on cellular processes .

Subcellular Localization

The subcellular localization of [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of [1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid typically involves the use of indole as a starting material. One common method is the alkylation of indole with 2-methoxyethyl halide, followed by carboxylation to introduce the acetic acid moiety. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring can be replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated indole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.

Biology: In biological research, 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    1-(2-methoxyethyl)-1H-indole-2-carboxylic acid: Another indole derivative with a different substitution pattern.

    1-(2-methoxyethyl)-1H-indole-4-carboxylic acid: Similar to the compound but with the carboxylic acid group at a different position on the indole ring.

Uniqueness: The uniqueness of 2-[1-(2-methoxyethyl)-1H-indol-3-yl]acetic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methoxyethyl group and the acetic acid moiety provides distinct chemical properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[1-(2-methoxyethyl)indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-7-6-14-9-10(8-13(15)16)11-4-2-3-5-12(11)14/h2-5,9H,6-8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJPEBHDWADFHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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